Differential Apoptosis Induction in GBM Cell Lines vs. NSC745885 and NSC745795
NSC745887 demonstrates a quantifiably distinct apoptosis profile compared to its structural analogs NSC745885 and NSC745795. While all three are 1,2-heteroannelated anthraquinones, NSC745887 achieves significantly higher percentages of apoptotic cell populations in GBM cell lines at identical concentrations [1]. This differential activity is attributed to its unique heterocyclic moiety, which influences p53 status and DNA damage response pathways [2].
| Evidence Dimension | Apoptotic cell population (% Annexin V PE-positive cells) at 24 h |
|---|---|
| Target Compound Data | 16.5% (10 µM) and 32.8% (15 µM) in U118MG GBM cells |
| Comparator Or Baseline | NSC745885 and NSC745795 show markedly different (lower) apoptosis induction profiles in same assays, with NSC745885 promoting proteasomal degradation of p53 rather than classical apoptosis |
| Quantified Difference | NSC745887 induces apoptosis in >80% of U118MG cells within 48 h at 10 µM, whereas comparators fail to achieve comparable rates under identical conditions due to divergent cell cycle arrest patterns |
| Conditions | U118MG human glioblastoma cells; flow cytometry with Annexin V-PE/7-AAD staining |
Why This Matters
This ensures procurement of a compound with validated, high-efficiency apoptosis induction in GBM models, critical for studies where rapid and complete cell death is required.
- [1] Fann, L. Y., et al. (2017). Identification and preclinical evaluation of the small molecule, NSC745887, for treating glioblastomas via suppressing DcR3-associated signaling pathways. Oncotarget, 9(15), 11922–11937. View Source
- [2] Lee, C. C., et al. (2011). Different roles of p53 in the regulation of DNA damage caused by 1,2-heteroannelated anthraquinones and doxorubicin. European Journal of Medicinal Chemistry, 46(10), 5168–5176. View Source
